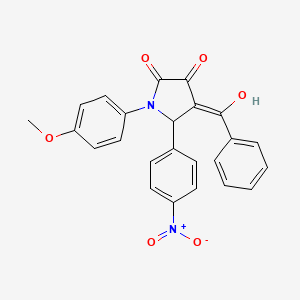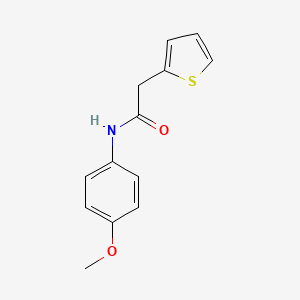
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Vue d'ensemble
Description
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMBMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and cell division. 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. In neuroprotection, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection against oxidative stress and inflammation in neuronal cells, and the inhibition of bacterial and fungal growth. 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been found to have low toxicity in vitro and in vivo, suggesting its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its low toxicity, making it a safe compound to use in lab experiments. Additionally, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has exhibited potent activity against various cancer cell lines and has shown promise in treating neurodegenerative diseases and infections. However, one limitation of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, including the development of novel analogs with improved solubility and efficacy, the investigation of its potential use in combination with other anticancer agents, and the exploration of its neuroprotective and antimicrobial properties in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide and to determine its safety and efficacy in animal models and clinical trials.
Applications De Recherche Scientifique
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to protect against oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases. Additionally, 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has exhibited antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antibiotics.
Propriétés
IUPAC Name |
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-7-8-11-14(18-21-17-11)13(9)16-15(19)10-5-3-4-6-12(10)20-2/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQCFUTCRJYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919263.png)
![7-(4-isopropylbenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3919276.png)
![[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919282.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]](/img/structure/B3919288.png)




![3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3919329.png)
![4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B3919337.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3919354.png)
![3-({3-[2-(4-bromophenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919362.png)